molecular formula C23H25FN4O5S2 B2559007 (Z)-ethyl 4-((4-((3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate CAS No. 851080-04-1

(Z)-ethyl 4-((4-((3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate

Cat. No.: B2559007
CAS No.: 851080-04-1
M. Wt: 520.59
InChI Key: OLUVYBPQQNFAJK-LVWGJNHUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a complex organic molecule that contains several functional groups, including a fluorobenzo[d]thiazol-2(3H)-ylidene group, a carbamoyl group, a phenylsulfonyl group, and a piperazine-1-carboxylate group . These groups suggest that the compound may have interesting chemical and physical properties, and potentially useful biological activity.


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step organic synthesis procedures. For example, benzothiazole derivatives can be synthesized in satisfactory yield and evaluated for their anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its functional groups and the electronic properties of its constituent atoms. The DFT/6–311++G (d,p) method can be used to calculate several optoelectronic properties of similar molecules .

Scientific Research Applications

  • Synthesis and Biological Activity : A study by Başoğlu, Ulker, Alpay‐Karaoglu, and Demirbas (2013) explored the microwave-assisted synthesis of molecules containing penicillanic acid or cephalosporanic acid moieties, including derivatives related to the specified compound. These compounds were tested for their antimicrobial, antilipase, and antiurease activities, with some exhibiting good to moderate antimicrobial activity against test microorganisms (Başoğlu et al., 2013).

  • Antituberculosis Activity : Jeankumar et al. (2013) synthesized a series of compounds, including one closely related to your query, to investigate their activity against Mycobacterium tuberculosis. One of the compounds demonstrated significant activity in in vitro assays, including inhibition of Mycobacterium tuberculosis DNA gyrase (Jeankumar et al., 2013).

  • Crystal Structure Analysis : A study by Faizi, Ahmad, and Golenya (2016) examined the crystal structure of a similar compound, offering insights into the molecular configuration and potential applications in material science or drug development (Faizi, Ahmad, & Golenya, 2016).

  • Antibacterial Properties : Research by Qi (2014) focused on synthesizing derivatives of the compound , investigating their antibacterial properties against various pathogens. This study highlights the potential of these compounds in developing new antibacterial agents (Qi, 2014).

  • Antimicrobial and Antifungal Activity : Jagtap, Jaychandran, Sreenivasa, and Sathe (2010) studied compounds with structures similar to your query, assessing their antimicrobial activities. Their findings contribute to the understanding of the therapeutic potential of such compounds in treating microbial infections (Jagtap et al., 2010).

Future Directions

Future research could focus on synthesizing this compound and studying its physical and chemical properties, as well as its potential biological activity. The development of new synthetic methods could also be a fruitful area of research .

Properties

IUPAC Name

ethyl 4-[4-[(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25FN4O5S2/c1-3-28-20-18(24)6-5-7-19(20)34-22(28)25-21(29)16-8-10-17(11-9-16)35(31,32)27-14-12-26(13-15-27)23(30)33-4-2/h5-11H,3-4,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLUVYBPQQNFAJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCN(CC4)C(=O)OCC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25FN4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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